3,3'-Dimethoxybenzidine-4,4'-diisocyanate

描述

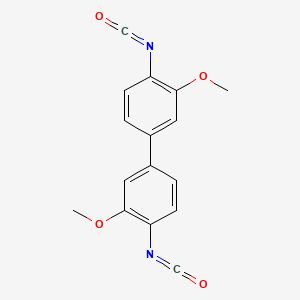

3,3’-Dimethoxybenzidine-4,4’-diisocyanate is a chemical compound with the molecular formula C16H12N2O4. It appears as a gray to brown powder or dark beige sandy powder and is primarily used in the production of plastics . This compound is known for its toxicity by inhalation and ingestion, and it is a skin irritant .

准备方法

The synthesis of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate typically involves the reaction of 3,3’-dimethoxybenzidine with phosgene. The reaction conditions require careful control of temperature and pressure to ensure the successful formation of the diisocyanate . Industrial production methods often involve the use of large-scale reactors and stringent safety protocols due to the toxic nature of the reactants and products .

化学反应分析

3,3’-Dimethoxybenzidine-4,4’-diisocyanate undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less commonly reported.

Polymerization: It may undergo polymerization reactions with acids and bases.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Industrial Applications

1.1 Polyurethane Production

3,3'-Dimethoxybenzidine-4,4'-diisocyanate is a key intermediate in the production of polyurethanes. It is used to synthesize shock-absorbing polyurea-polyurethanes, which are particularly useful in applications such as railway car couplers and other structural components that require high resilience and durability . Additionally, it plays a role in the formulation of heat-stable thermoplastic urethane rubbers that are employed in gaskets, seals, O-rings, and wire coatings .

1.2 Adhesives and Coatings

The compound is also utilized in the formulation of adhesives and coatings due to its reactivity with amines and other functional groups. This property allows it to create strong bonds in various substrates, making it valuable for industrial applications where adhesion strength is critical .

1.3 Dyes and Pigments

Historically, 3,3'-dimethoxybenzidine has been extensively used as a precursor for dyes and pigments. It is involved in the synthesis of azo dyes through azo coupling reactions. These dyes are utilized across textiles, plastics, and rubber industries for their vivid colors and stability . The Society of Dyers and Colourists reported its use in producing numerous dyes that exhibit excellent performance characteristics .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| NTP Bioassay (1990) | Significant increase in tumor incidence in rats; leukemia observed | Highlights potential risks associated with long-term exposure |

| IARC Evaluation (2010) | Classified as Group 2B carcinogen (possibly carcinogenic to humans) | Calls for stricter regulations on handling and usage |

| Toxicology Profile (EPA) | Identified as toxic by inhalation; skin irritant | Necessitates safety precautions in industrial applications |

作用机制

The mechanism of action of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate involves its reactivity with nucleophiles, leading to the formation of various substituted products. The compound’s isocyanate groups react with amines, alcohols, and other nucleophiles, forming urethane and urea linkages . These reactions are crucial in the formation of polymers and other industrial products.

相似化合物的比较

3,3’-Dimethoxybenzidine-4,4’-diisocyanate can be compared with other similar compounds such as:

4,4’-Diisocyanato-3,3’-dimethoxybiphenyl: Similar in structure but may have different reactivity and applications.

3,3’-Dimethoxy-4,4’-biphenylene diisocyanate: Another closely related compound with similar uses in the production of polymers.

The uniqueness of 3,3’-Dimethoxybenzidine-4,4’-diisocyanate lies in its specific reactivity and applications in the production of dyes, pigments, and polyurethane products .

生物活性

3,3'-Dimethoxybenzidine-4,4'-diisocyanate (DMBDI) is an aromatic compound that contains two isocyanate groups. It is primarily used in the production of polyurethanes and various adhesives. However, its biological activity, particularly its potential carcinogenicity and toxic effects, has garnered significant attention in toxicological research.

Carcinogenicity

Numerous studies have indicated that DMBDI exhibits carcinogenic properties. It is classified as a potential human carcinogen based on animal studies demonstrating tumor formation in multiple tissues.

- Animal Studies :

- In a National Toxicology Program (NTP) study, Fischer 344/N rats were administered DMBDI over extended periods. Results showed significant increases in neoplasms in various organs including the skin, liver, and Zymbal gland. Notably:

Toxicological Effects

The compound's toxicity profile reveals several adverse effects, particularly at high exposure levels:

- Acute Exposure : High doses (≥4500 ppm) led to weight loss and lymphoid depletion in spleen and thymus tissues .

- Subchronic Studies : Significant changes were noted in blood parameters (e.g., leukocyte counts), with decreased thyroid hormone levels (T3 and T4) observed in both sexes at doses ≥330 ppm .

Summary of Research Findings

Case Studies

A notable case study involved BALB/c mice exposed to DMBDI. The findings indicated that DMBDI is carcinogenic in this model as well, reinforcing concerns about its potential risks to humans due to structural similarities with benzidine, a known carcinogen .

常见问题

Basic Research Questions

Q. What are the critical nomenclature considerations for identifying 3,3'-Dimethoxybenzidine-4,4'-diisocyanate in literature and databases?

The compound is listed under multiple synonyms and CAS numbers, including 91-93-0 (primary CAS) and alternative names such as 3,3'-Dimethoxy-4,4'-biphenyldiisocyanate and Dianisidine diisocyanate . Researchers should cross-reference these identifiers in databases like PubChem or ChemIDplus to avoid misidentification. For example, its hydrochloride derivative (CAS 20325-40-0) is structurally distinct and must not be conflated with the diisocyanate form .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its classification under EPCRA Section 313 (N120 Diisocyanates), handling requires strict adherence to NIOSH guidelines:

- Use glove boxes or fume hoods to minimize inhalation exposure.

- Employ FTIR spectroscopy to monitor airborne isocyanate concentrations .

- Store at temperatures <20°C in inert atmospheres (e.g., argon) to prevent hydrolysis .

Q. How can researchers design preliminary experiments to assess the compound’s reactivity in polymer synthesis?

A two-step experimental design is recommended:

Screening reactions : Test reactivity with diols (e.g., ethylene glycol) in anhydrous THF at 60°C, monitoring NCO consumption via titration.

Kinetic analysis : Use in situ IR spectroscopy to track isocyanate conversion rates, comparing with theoretical models (e.g., second-order kinetics) .

Advanced Research Questions

Q. How can contradictions in reported reactivity data for this compound be resolved?

Discrepancies often arise from solvent polarity effects or catalyst interference . For example, polar aprotic solvents (e.g., DMF) may accelerate side reactions with residual amines. To resolve this:

- Perform control experiments using purified solvents and catalysts (e.g., dibutyltin dilaurate).

- Apply multivariate analysis (e.g., PCA) to decouple solvent and catalyst contributions .

Q. What advanced analytical techniques are suitable for characterizing degradation byproducts of this compound?

- GC-MS with derivatization : Use 1,2-diaminobenzene to derivatize hydrolyzed isocyanates into stable ureas for quantification .

- XPS or ToF-SIMS : Analyze surface degradation in polyurethane films exposed to UV radiation, focusing on methoxy group stability .

Q. How can computational modeling optimize synthesis routes for derivatives of this compound?

- DFT calculations : Predict regioselectivity in reactions with asymmetrical amines (e.g., aniline vs. benzylamine).

- COMSOL Multiphysics : Simulate mass transfer limitations in batch reactors to scale up urethane formation .

Q. Methodological Challenges and Solutions

Q. What experimental frameworks address the compound’s environmental persistence in degradation studies?

Adopt a factorial design to assess degradation under variable conditions:

- Factors : pH (4–10), temperature (25–60°C), and microbial activity (via soil slurry assays).

- Response metrics : Track aromatic amine formation via HPLC-UV at 280 nm .

Q. How can researchers reconcile discrepancies between theoretical and observed polymer crosslinking densities?

属性

IUPAC Name |

1-isocyanato-4-(4-isocyanato-3-methoxyphenyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-21-15-7-11(3-5-13(15)17-9-19)12-4-6-14(18-10-20)16(8-12)22-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWKEPYTBWZJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020484 | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-dimethoxybenzidine-4,4'-diisocyanate appears as gray to brown powder or dark beige sandy powder. Melting point 112 °C. Insoluble in water. Toxic by inhalation and ingestion. A skin irritant. Used in making plastics., Gray to brown solid; [HSDB] May decompose upon exposure to light and air; [MSDSonline] | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

245 °C | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 63.5 °F (NTP, 1992), Soluble in ketones and esters | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Gray to brown powder | |

CAS No. |

91-93-0 | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Dimethoxy-4,4′-biphenylene diisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DADI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dimethoxybenzidine-4,4'-diisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AC9L5Y28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

234 °F (NTP, 1992), 112 °C min | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18120 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3'-DIMETHOXYBENZIDINE-4,4'-DIISOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4103 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。